3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one
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Description
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one, also known as 2-bromo-3’,3’,5’,5’-tetramethyl-2-oxospiro[chroman-4,4’-imidazolidine]-6’-carboxylic acid, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidin-2-one and has a unique molecular structure that makes it a promising candidate for various research applications.
Scientific Research Applications
Regioselectivity in Free Radical Bromination
Research on the bromination of unsymmetrical dimethylated pyridines has provided insights into regioselectivity mechanisms, highlighting the inductive deactivating effect of nitrogen in the ring on bromination outcomes. This study offers a fundamental understanding of how brominated compounds, similar to 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one, might behave in chemical reactions, potentially guiding synthetic applications in organic chemistry (Thapa, Brown, Balestri, & Taylor, 2014).
Downstream Processing of Biologically Produced Diols
The review on the recovery and purification of biologically produced diols, including 1,3-propanediol and 2,3-butanediol, underscores the importance of these compounds in industrial applications. While not directly related, the methodologies and insights could be applicable to the separation processes of compounds like this compound in biotechnological or chemical manufacturing contexts (Xiu & Zeng, 2008).
Air-Sea Flux of Bromoform
The study on the global flux of bromoform from the sea to the air and its implications for atmospheric chemistry demonstrates the environmental significance of brominated organic compounds. Understanding the behavior of naturally occurring brominated compounds can shed light on the potential atmospheric and environmental impact of synthetic brominated compounds, including this compound (Quack & Wallace, 2003).
Applications in Drug Discovery
The pyrrolidine scaffold, a core structural feature in this compound, is extensively utilized in drug discovery due to its versatility and impact on biological activity. This review on pyrrolidine in drug discovery highlights the scaffold's significance in medicinal chemistry, potentially relevant to the design and synthesis of new biologically active compounds involving this compound (Petri et al., 2021).
properties
IUPAC Name |
3-(2-bromoethyl)-5,5-dimethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)5-6(3-4-9)7(11)10-8/h6H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZQSZNTUQPAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)N1)CCBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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